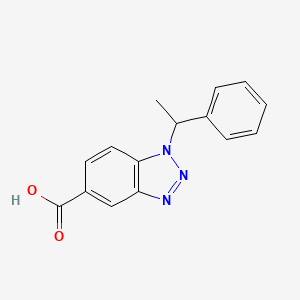1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid
CAS No.: 931586-32-2
Cat. No.: VC2286780
Molecular Formula: C15H13N3O2
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 931586-32-2 |
|---|---|
| Molecular Formula | C15H13N3O2 |
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | 1-(1-phenylethyl)benzotriazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C15H13N3O2/c1-10(11-5-3-2-4-6-11)18-14-8-7-12(15(19)20)9-13(14)16-17-18/h2-10H,1H3,(H,19,20) |
| Standard InChI Key | WWLPLRJWUFGQNR-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)N2C3=C(C=C(C=C3)C(=O)O)N=N2 |
| Canonical SMILES | CC(C1=CC=CC=C1)N2C3=C(C=C(C=C3)C(=O)O)N=N2 |
Introduction
1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid is a complex organic compound with a molecular formula of C15H13N3O2 and a molecular weight of 267.28 g/mol . This compound belongs to the benzotriazole family, which is known for its diverse applications in chemistry and pharmacology. The presence of a phenylethyl group attached to the benzotriazole ring and a carboxylic acid moiety at the 5-position makes it a unique derivative with potential biological and chemical properties.
Chemical Identifiers Table
| Identifier | Value |
|---|---|
| CAS Number | 931586-32-2 |
| Molecular Formula | C15H13N3O2 |
| Molecular Weight | 267.28 g/mol |
| InChIKey | WWLPLRJWUFGQNR-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)N2C3=C(C=C(C=C3)C(=O)O)N=N2 |
Synthesis and Applications
While specific synthesis methods for 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid are not detailed in the available literature, compounds within the benzotriazole family are generally synthesized through reactions involving the formation of the triazole ring followed by substitution reactions to introduce the phenylethyl and carboxylic acid groups.
Safety and Handling
Given the lack of specific safety data for this compound, general precautions applicable to organic acids and benzotriazoles should be considered. Benzotriazoles can be harmful if ingested and may cause skin irritation . Therefore, handling should be done with appropriate protective equipment, and exposure should be minimized.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume